Cas no 1215557-46-2 (1-(3-chlorobenzoyl)-4-{4-(4-fluorophenyl)-1,3-thiazol-2-ylmethyl}piperazine hydrochloride)
1-(3-chlorobenzoyl)-4-{4-(4-fluorophenyl)-1,3-thiazol-2-ylmethyl}piperazine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-(3-chlorobenzoyl)-4-{4-(4-fluorophenyl)-1,3-thiazol-2-ylmethyl}piperazine hydrochloride
- (3-chlorophenyl)-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone:hydrochloride
- F5461-0215
- AKOS026685493
- (3-chlorophenyl)-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride
- VU0643688-1
- (3-chlorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
- 1-(3-CHLOROBENZOYL)-4-{[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]METHYL}PIPERAZINE HYDROCHLORIDE
- 1215557-46-2
-
- Inchi: 1S/C21H19ClFN3OS.ClH/c22-17-3-1-2-16(12-17)21(27)26-10-8-25(9-11-26)13-20-24-19(14-28-20)15-4-6-18(23)7-5-15;/h1-7,12,14H,8-11,13H2;1H
- InChI Key: TWOKGXQYYRMFKV-UHFFFAOYSA-N
- SMILES: [H]Cl.C(C1=CC=CC(Cl)=C1)(N1CCN(CC2=NC(C3=CC=C(F)C=C3)=CS2)CC1)=O
Computed Properties
- Exact Mass: 451.0688170g/mol
- Monoisotopic Mass: 451.0688170g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 526
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.7Ų
1-(3-chlorobenzoyl)-4-{4-(4-fluorophenyl)-1,3-thiazol-2-ylmethyl}piperazine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5461-0215-2μmol |
1-(3-chlorobenzoyl)-4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine hydrochloride |
1215557-46-2 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5461-0215-5μmol |
1-(3-chlorobenzoyl)-4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine hydrochloride |
1215557-46-2 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5461-0215-10μmol |
1-(3-chlorobenzoyl)-4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine hydrochloride |
1215557-46-2 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5461-0215-20μmol |
1-(3-chlorobenzoyl)-4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine hydrochloride |
1215557-46-2 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5461-0215-1mg |
1-(3-chlorobenzoyl)-4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine hydrochloride |
1215557-46-2 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5461-0215-2mg |
1-(3-chlorobenzoyl)-4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine hydrochloride |
1215557-46-2 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5461-0215-3mg |
1-(3-chlorobenzoyl)-4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine hydrochloride |
1215557-46-2 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5461-0215-4mg |
1-(3-chlorobenzoyl)-4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine hydrochloride |
1215557-46-2 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5461-0215-5mg |
1-(3-chlorobenzoyl)-4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine hydrochloride |
1215557-46-2 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5461-0215-10mg |
1-(3-chlorobenzoyl)-4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine hydrochloride |
1215557-46-2 | 10mg |
$79.0 | 2023-09-10 |
1-(3-chlorobenzoyl)-4-{4-(4-fluorophenyl)-1,3-thiazol-2-ylmethyl}piperazine hydrochloride Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 1-(3-chlorobenzoyl)-4-{4-(4-fluorophenyl)-1,3-thiazol-2-ylmethyl}piperazine hydrochloride
Research Brief on 1-(3-chlorobenzoyl)-4-{4-(4-fluorophenyl)-1,3-thiazol-2-ylmethyl}piperazine hydrochloride (CAS: 1215557-46-2)
1-(3-chlorobenzoyl)-4-{4-(4-fluorophenyl)-1,3-thiazol-2-ylmethyl}piperazine hydrochloride (CAS: 1215557-46-2) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a thiazole ring and a fluorophenyl group, has shown promising potential in various therapeutic applications. The compound's molecular structure suggests possible interactions with biological targets, making it a subject of interest for drug discovery and development.
Recent studies have focused on the synthesis, characterization, and pharmacological evaluation of this compound. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate its three-dimensional structure and confirm its purity. Preliminary findings indicate that the compound exhibits high binding affinity to specific receptors, which could be leveraged for the development of new therapeutic agents.
One of the key areas of investigation has been the compound's potential as an antagonist or agonist for certain G-protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that play critical roles in signal transduction and are implicated in numerous diseases. The ability of 1-(3-chlorobenzoyl)-4-{4-(4-fluorophenyl)-1,3-thiazol-2-ylmethyl}piperazine hydrochloride to modulate these receptors could open new avenues for treating conditions such as neurological disorders, cardiovascular diseases, and metabolic syndromes.
In addition to its receptor-binding properties, the compound has also been evaluated for its pharmacokinetic and pharmacodynamic profiles. Studies have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, suggesting that it could be a viable candidate for further preclinical and clinical development. Moreover, its stability under physiological conditions and low toxicity in preliminary in vitro and in vivo models further support its potential as a therapeutic agent.
Despite these promising findings, challenges remain in optimizing the compound's efficacy and safety profile. Researchers are currently exploring various derivatives and analogs to enhance its selectivity and reduce potential off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate the translation of these discoveries into clinically relevant treatments.
In conclusion, 1-(3-chlorobenzoyl)-4-{4-(4-fluorophenyl)-1,3-thiazol-2-ylmethyl}piperazine hydrochloride represents a promising lead compound in the field of chemical biology and drug discovery. Its unique structural features and pharmacological properties make it a valuable subject for ongoing and future research. Continued investigation into its mechanisms of action and therapeutic potential will be crucial for realizing its full clinical benefits.
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